2-isopropoxyacetaldehyde
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Overview
Description
2-isopropoxyacetaldehyde is an organic compound that belongs to the class of aldehydes It is characterized by the presence of an acetaldehyde group attached to an isopropyl group via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2-isopropoxyacetaldehyde can be synthesized through several methods. One common approach involves the reaction of isopropanol with acetaldehyde in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the ether linkage between the isopropyl group and the acetaldehyde.
Industrial Production Methods
On an industrial scale, this compound can be produced using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of heterogeneous catalysts, such as zeolites or metal oxides, can enhance the efficiency of the reaction and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-isopropoxyacetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, [(Propan-2-yl)oxy]acetic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohol, [(Propan-2-yl)oxy]ethanol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Grignard reagents (RMgX) in anhydrous conditions.
Major Products Formed
Oxidation: [(Propan-2-yl)oxy]acetic acid.
Reduction: [(Propan-2-yl)oxy]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-isopropoxyacetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving aldehyde dehydrogenases.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-isopropoxyacetaldehyde involves its interaction with various molecular targets. In biological systems, it can act as a substrate for aldehyde dehydrogenases, leading to its oxidation to the corresponding carboxylic acid. The compound can also participate in nucleophilic addition reactions, where the aldehyde group reacts with nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.
Comparison with Similar Compounds
2-isopropoxyacetaldehyde can be compared with other similar compounds, such as:
Ethyl acetate: Similar in that it contains an ester linkage, but differs in its functional groups and reactivity.
Acetaldehyde: Lacks the isopropyl group and ether linkage, making it more reactive and less stable.
Isopropyl alcohol: Contains a hydroxyl group instead of an aldehyde group, leading to different chemical properties and reactivity.
Properties
IUPAC Name |
2-propan-2-yloxyacetaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5(2)7-4-3-6/h3,5H,4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFJLDMQBUWNGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505657 |
Source
|
Record name | [(Propan-2-yl)oxy]acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77342-92-8 |
Source
|
Record name | [(Propan-2-yl)oxy]acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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